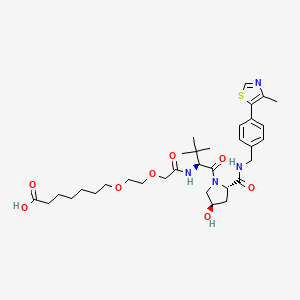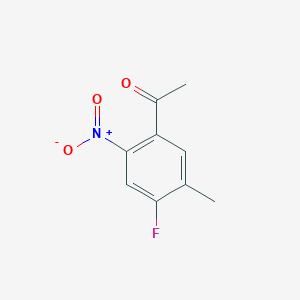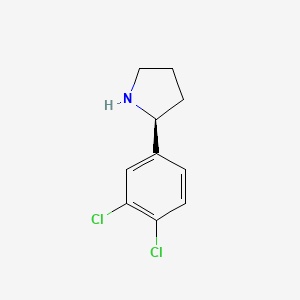![molecular formula C19H16N2O4 B12848030 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is a synthetic compound belonging to the pyridocarbazole family of alkaloids. This compound is structurally related to naturally occurring alkaloids such as olivacine and ellipticine, which are known for their antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate typically involves a multi-step process. One common synthetic route includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction forms a series of b-fused carbazoles, which are then further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate involves its interaction with DNA and enzymes such as topoisomerase II . The compound stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to cell death. Additionally, it may interact with other molecular targets and pathways, including the p53 protein, which plays a role in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is similar to other pyridocarbazole alkaloids such as:
Olivacine: Known for its antitumor activity, olivacine shares a similar tetracyclic structure.
9-Methoxyellipticine: A derivative of ellipticine, it exhibits similar biological activities. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H16N2O4 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;oxalic acid |
InChI |
InChI=1S/C17H14N2.C2H2O4/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;3-1(4)2(5)6/h3-9,18H,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
GBUAXECQCUKIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)

![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)




